1-[4-(1-Imidazolyl)-phenyl]-2-propanone
Description
1-[4-(1-Imidazolyl)-phenyl]-2-propanone is a ketone derivative featuring a phenyl ring substituted at the para position with an imidazole moiety. The imidazole group, a five-membered aromatic heterocycle containing two nitrogen atoms, confers unique electronic and steric properties to the molecule. This compound is of interest in medicinal chemistry and materials science due to the imidazole’s ability to participate in hydrogen bonding and coordination chemistry. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol (estimated from analogous structures) .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(4-imidazol-1-ylphenyl)propan-2-one |
InChI |
InChI=1S/C12H12N2O/c1-10(15)8-11-2-4-12(5-3-11)14-7-6-13-9-14/h2-7,9H,8H2,1H3 |
InChI Key |
CKNRSJNGRMVWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 1-(4-tert-Butylphenyl)propan-2-one
- Structural Differences: 1-[4-(1-Imidazolyl)-phenyl]-2-propanone: Phenyl ring substituted with imidazole (polar, aromatic heterocycle). 1-(4-tert-Butylphenyl)propan-2-one: Phenyl ring substituted with tert-butyl (bulky, non-polar alkyl group) .
| Property | This compound | 1-(4-tert-Butylphenyl)propan-2-one |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O | C₁₃H₁₈O |
| Molecular Weight (g/mol) | 200.24 | 190.28 |
| Key Functional Group | Imidazole (polar, H-bond donor/acceptor) | tert-Butyl (hydrophobic) |
| Solubility | Higher in polar solvents (e.g., DMSO) | Higher in non-polar solvents |
- Chemical Reactivity :
Comparison with (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
- Structural Differences: Target Compound: Saturated propanone backbone. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: α,β-unsaturated ketone (propenone) with a 4-methylphenyl group .
| Property | Target Compound | (E)-3-[4-(1H-Imidazol-1-yl)phenyl]propenone |
|---|---|---|
| Backbone | Saturated ketone | Conjugated enone system |
| Substituent | Single phenyl-imidazole | Additional 4-methylphenyl group |
| Reactivity | Less prone to nucleophilic addition | Reactive towards Michael addition |
- Applications: The α,β-unsaturated system in the propenone derivative is advantageous in synthesis (e.g., cycloadditions), whereas the saturated ketone in the target compound may offer greater stability in biological environments .
Comparison with 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole
- Functional Group Contrast :
| Property | Target Compound | 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole |
|---|---|---|
| Functional Group | Ketone | Tetrazole |
| Acidity (pKa) | ~20 (ketone) | ~4.5–5 (tetrazole) |
| Biological Relevance | Potential kinase inhibition | Antibacterial/viral applications |
- Coordination Chemistry :
Comparison with 1-[4-(Phenylmethoxy)phenyl]-2-propanone
- Substituent Effects: Target Compound: Imidazole (electron-rich, polar). 1-[4-(Phenylmethoxy)phenyl]-2-propanone: Benzyloxy group (electron-donating, lipophilic) .
| Property | Target Compound | 1-[4-(Phenylmethoxy)phenyl]-2-propanone |
|---|---|---|
| Solubility | Moderate polarity | High lipophilicity |
| Synthetic Utility | Catalyst in coordination chemistry | Intermediate in fragrance synthesis |
- Safety Profile :
- Benzyloxy derivatives may require precautions due to flammability, while imidazole-containing compounds might exhibit higher toxicity thresholds .
Preparation Methods
Copper(I) Iodide with 1,3-Di(pyridin-2-yl)propane-1,3-dione
A widely reported approach utilizes 4-haloacetophenone derivatives and imidazole under copper catalysis.
Procedure :
-
Reagents : 4-Iodoacetophenone (1 equiv), imidazole (1–2 equiv), CuI (10 mol%), 1,3-di(pyridin-2-yl)propane-1,3-dione (10 mol%), K₂CO₃ (2 equiv), DMF (15 mL)
-
Conditions : N₂ atmosphere, 110°C, 12–18 h
-
Workup : Ethyl acetate extraction, brine washing, silica gel chromatography
Yield : 92% for 4-fluoro analogues; iodine substituents enhance reactivity.
Mechanism :
-
Oxidative Addition : Cu(I) inserts into the C–X bond of 4-iodoacetophenone.
-
Transmetalation : Imidazole attacks the aryl-Cu intermediate.
-
Reductive Elimination : Forms the C–N bond, regenerating Cu(I).
Advantages : High yields, tolerance to electron-withdrawing groups.
Limitations : Requires high temperatures, expensive ligands.
Palladium-Catalyzed N-Arylation
Palladium nanoparticles enable milder conditions and recyclability, as demonstrated in aqueous systems.
Pd/AlO(OH) Nanoparticles in H₂O/iPrOH
Procedure :
-
Reagents : 4-Iodoacetophenone (1 equiv), imidazole (1 equiv), Pd/AlO(OH) NPs (25 mg, 0.12 mol%), KOH (3 mmol), H₂O/iPrOH (1:1, 4 mL)
-
Conditions : Ultrasound, 2 h, 20–25°C
-
Workup : Centrifugation, ethyl acetate extraction
Yield : 77–93% for aryl iodides; iodine > bromine > chlorine in reactivity.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.12 mol% Pd |
| Base | KOH (3 mmol) |
| Solvent | H₂O/iPrOH (1:1) |
| Reaction Time | 2 h |
Mechanism :
-
Oxidative Addition : Pd(0) → Pd(II) via aryl iodide activation.
-
Amine Coordination : Imidazole binds to Pd(II).
Advantages : Low catalyst loading, ambient temperature.
Limitations : Limited to aryl iodides; nitro groups reduce yields.
Oxidative Synthesis via DMSO/K₂S₂O₈
A one-pot method employs acetophenone derivatives, imidazole, and redox agents.
DMSO-Mediated Oxidation
Procedure :
-
Reagents : Acetophenone (1 equiv), imidazole (0.5 equiv), NH₄I (1 equiv), K₂S₂O₈ (0.5 equiv), DMSO (2 mL)
-
Conditions : Air, 140°C, 1 h
-
Workup : Crude product isolated via silica chromatography
Key Steps :
-
Iodination : K₂S₂O₈ oxidizes iodide to I₂, which α-iodinates acetophenone.
-
Oxidation : DMSO converts α-iodoacetophenone to benzoylformaldehyde.
-
Cyclization : Formaldehyde reacts with imidazole and NH₄I to form the imidazole ring.
Yield : 71% for phenethylamine derivatives; aromatic amines incompatible.
Parameters :
| Parameter | Value |
|---|---|
| Temperature | 140°C |
| Oxidant | K₂S₂O₈ |
| Solvent | DMSO |
Advantages : No catalyst required, low-cost reagents.
Limitations : High temperature, limited substrate scope.
Comparative Analysis
| Method | Catalyst | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper Catalysis | CuI + Ligand | 110°C, 12–18 h | 90–92 | High yield, broad substrate | High temp, ligand cost |
| Pd Catalysis | Pd/AlO(OH) NPs | 25°C, 2 h | 77–93 | Mild conditions, recyclable | Limited to iodides |
| Oxidative | K₂S₂O₈/DMSO | 140°C, 1 h | 60–71 | No catalyst, low cost | High temp, narrow scope |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(1-Imidazolyl)-phenyl]-2-propanone, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Form the imidazole ring via cyclization of α-aminoketones or condensation of glyoxal with ammonia and aldehydes .
- Step 2 : Attach the phenyl-propanone moiety using cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or nucleophilic substitution .
- Optimization : Vary catalysts (e.g., Pd for cross-coupling), solvents (polar aprotic like DMF), and temperature (80–120°C). Monitor intermediates via TLC/HPLC.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Techniques :
- NMR : Confirm aromatic protons (δ 7.2–8.5 ppm for imidazole/phenyl) and ketone carbonyl (δ ~2.1 ppm for propanone CH3) .
- Mass Spectrometry : Compare observed molecular ion ([M+H]+) with theoretical m/z (e.g., 215.1 for C12H12N2O).
- IR Spectroscopy : Identify C=O stretch (~1700 cm⁻¹) and imidazole N-H stretch (~3100 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; limited in water. Pre-saturate solvents for kinetic studies .
- Stability : Assess via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor by HPLC for decomposition products (e.g., imidazole ring opening) .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring modulate the reactivity of this compound?
- Approach :
- Introduce electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at the phenyl para-position.
- Compare reaction rates in nucleophilic additions (e.g., Grignard) or redox reactions (e.g., ketone reduction).
- Use DFT calculations (B3LYP/6-31G*) to map electron density distribution .
Q. What computational strategies predict the biological activity of this compound against kinase targets?
- Protocol :
- Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize binding poses with ΔG < -8 kcal/mol.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess protein-ligand complex stability .
- Validate with enzymatic assays (IC50 determination) .
Q. How can researchers resolve contradictory data on the compound’s antimicrobial efficacy across studies?
- Analysis Framework :
- Variable Control : Standardize MIC assays (e.g., broth microdilution per CLSI guidelines).
- Structural Analogues : Compare with 4'-(1-Imidazolyl)acetophenone (CAS 10041-06-2) to isolate substituent effects .
- Meta-Analysis : Pool data from >5 studies; apply statistical models (e.g., random-effects) to identify confounding variables (e.g., bacterial strain variability) .
Q. What methodologies optimize regioselectivity in functionalizing the imidazole ring?
- Strategies :
- Directed Lithiation : Use LDA at -78°C with isoprene as a promoter to target C2 of imidazole .
- Protecting Groups : Block N1 with SEM-Cl to direct electrophiles to C4/C5 .
- Catalysis : Employ Rh-catalyzed C-H activation for arylations .
Q. How does the compound’s photostability impact its utility in optopharmacology?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
